molecular formula C15H17BrN2O2 B1652817 N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide CAS No. 1609403-62-4

N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B1652817
CAS No.: 1609403-62-4
M. Wt: 337.21
InChI Key: GOLRYSYELGILMS-UHFFFAOYSA-N
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Description

N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide is an organic compound that belongs to the class of nitrobenzyl derivatives It is characterized by the presence of a nitro group attached to a benzyl moiety, which is further connected to a phenylethanamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide typically involves the reaction of 2-nitrobenzyl bromide with 2-phenylethanamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as distillation, crystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Hydroxylamines, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also act as a ligand for specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide can be compared with other nitrobenzyl derivatives, such as:

  • 2-nitrobenzyl alcohol
  • 2-nitrobenzyl chloride
  • 2-nitrobenzyl acetate

Uniqueness

This compound is unique due to its specific structure, which combines a nitrobenzyl moiety with a phenylethanamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Similar Compounds

  • 2-nitrobenzyl alcohol : Used as a photoremovable protecting group in organic synthesis.
  • 2-nitrobenzyl chloride : Employed in the synthesis of pharmaceuticals and agrochemicals.
  • 2-nitrobenzyl acetate : Utilized in the production of fragrances and flavors.

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.BrH/c18-17(19)15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13;/h1-9,16H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLRYSYELGILMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=C2[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-62-4
Record name Benzeneethanamine, N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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